Voxelotor

Description

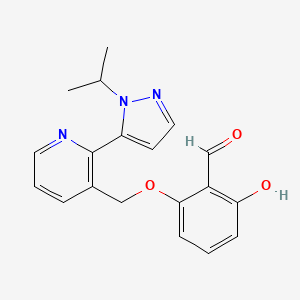

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-[[2-(2-propan-2-ylpyrazol-3-yl)pyridin-3-yl]methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCVZAQENIZVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801027954 | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

539.2±50.0 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

insoluble in water | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1446321-46-5 | |

| Record name | 2-Hydroxy-6-[[2-[1-(1-methylethyl)-1H-pyrazol-5-yl]-3-pyridinyl]methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxelotor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446321465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxelotor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801027954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXELOTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO554A4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

80-82 | |

| Record name | Voxelotor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Voxelotor's Precision Strike Against Sickle Cell Disease: A Technical Guide to its Mechanism of Action on Hemoglobin S Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Voxelotor, a first-in-class allosteric modulator of hemoglobin S (HbS), in the context of sickle cell disease (SCD). Voxelotor offers a targeted therapeutic strategy by directly inhibiting the foundational pathophysiology of SCD: the polymerization of deoxygenated HbS. This document provides a comprehensive overview of its biochemical interactions, the resulting physiological effects, quantitative data from key clinical studies, and detailed experimental protocols relevant to its study.

The Molecular Basis of Sickle Cell Disease and Voxelotor's Intervention

Sickle cell disease is a monogenic disorder arising from a single point mutation in the β-globin gene, leading to the substitution of glutamic acid with valine at the sixth position. This results in the production of abnormal hemoglobin, HbS.[1] Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[1] These sickled cells are less deformable, leading to vaso-occlusion, chronic hemolytic anemia, and a cascade of debilitating and life-threatening complications.[1]

Voxelotor intervenes at the initial step of this pathological cascade. It is an orally bioavailable small molecule that selectively and reversibly binds to the N-terminal valine of the α-globin chain of both normal hemoglobin (HbA) and HbS.[2] This binding event allosterically modulates the hemoglobin tetramer, stabilizing it in the high-oxygen-affinity R (relaxed) state.[3][4] By increasing hemoglobin's affinity for oxygen, Voxelotor effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.[2] This dose-dependent inhibition of HbS polymerization is the cornerstone of Voxelotor's therapeutic effect, leading to a reduction in RBC sickling, improved RBC health, and a decrease in hemolysis.[1][2]

Quantitative Effects of Voxelotor on Hemoglobin and Red Blood Cell Parameters

Clinical trials, most notably the Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study, have provided robust quantitative data on the efficacy of Voxelotor. These findings demonstrate a dose-dependent improvement in key hematological and hemolysis markers.

| Parameter | Voxelotor Dose | Placebo | Key Findings | Citations |

| Hemoglobin (Hb) Response (>1 g/dL increase from baseline at 24 weeks) | 1500 mg: 51.1% of patients900 mg: 33% of patients | 6.5% of patients | Statistically significant, dose-dependent increase in the proportion of patients achieving a clinically meaningful hemoglobin response. | [5] |

| Change in Hemoglobin (g/dL) from Baseline at 72 weeks | 1500 mg: Mean increase of 1.1 g/dL | Mean decrease of 0.1 g/dL | Sustained improvement in hemoglobin levels over a long-term treatment period. | [5] |

| Indirect Bilirubin (% change from baseline at 24 weeks) | 1500 mg: -29.1% | -3.2% | Significant reduction in a key marker of hemolysis. | [1] |

| Reticulocyte Percentage (% change from baseline at 24 weeks) | 1500 mg: -19.9% | +4.5% | Decrease in immature red blood cells, indicating reduced erythropoietic stress due to decreased hemolysis. | [1] |

| p50 Shift (Partial pressure of oxygen at 50% Hb saturation) | Dose-dependent decrease | No significant change | Voxelotor causes a leftward shift in the oxygen-hemoglobin dissociation curve, confirming its mechanism of increasing oxygen affinity. A 25-30% hemoglobin modification is predicted at the 1500 mg dose. | [6][7] |

| Annualized Incidence of Vaso-occlusive Crises (VOCs) | 1500 mg: 2.77 events/year900 mg: 2.76 events/year | 3.19 events/year | A trend towards a lower incidence of VOCs was observed, although not statistically significant in the primary analysis of the HOPE trial. | [1] |

Visualizing the Molecular and Experimental Landscape

To further clarify the intricate mechanisms and workflows associated with Voxelotor, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Voxelotor's mechanism of action on Hemoglobin S polymerization.

Caption: Experimental workflow for assessing Voxelotor's efficacy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of Voxelotor's mechanism of action.

Measurement of Hemoglobin-Oxygen Affinity (Oxygen Dissociation Curve)

Objective: To determine the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), providing a measure of hemoglobin's oxygen affinity. A leftward shift in the oxygen dissociation curve (lower p50) indicates increased oxygen affinity.

Instrumentation: TCS Hemox™ Analyzer or similar instrument.

Protocol:

-

Sample Preparation:

-

Collect whole blood samples in EDTA-containing tubes.

-

For purified hemoglobin studies, prepare a solution of 25 µM hemoglobin tetramer in a suitable buffer (e.g., TES buffer).

-

Incubate the blood sample or hemoglobin solution with the desired concentration of Voxelotor or vehicle control for 45 minutes at 37°C.[8]

-

-

Instrumentation Setup and Calibration:

-

Calibrate the Hemox™ Analyzer's oxygen electrode and spectrophotometer according to the manufacturer's instructions.

-

Set the temperature of the sample cuvette to 37°C.

-

-

Oxygenation and Deoxygenation Cycle:

-

Introduce the prepared sample into the Hemox™ Analyzer cuvette.

-

Saturate the sample with oxygen by bubbling with compressed air (21% O₂) for 10 minutes.[8]

-

Initiate the deoxygenation process by bubbling with compressed nitrogen (N₂).[8]

-

The instrument will continuously measure and record the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (%HbO₂).

-

-

Data Analysis:

-

The oxygen dissociation curve is generated by plotting %HbO₂ against pO₂.

-

The p50 value is determined from the curve using the instrument's software.[8]

-

Quantification of Voxelotor Concentration in Blood

Objective: To accurately measure the concentration of Voxelotor in whole blood, plasma, and red blood cells to establish pharmacokinetic profiles and correlate drug exposure with pharmacodynamic effects.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

-

Sample Collection and Processing:

-

Collect whole blood samples in appropriate anticoagulant-containing tubes at specified time points.

-

For plasma analysis, centrifuge the whole blood to separate plasma.

-

Red blood cell concentration can be calculated from the whole blood and plasma concentrations and the hematocrit.

-

-

Sample Extraction:

-

Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances from the sample matrix.

-

An internal standard is added to the samples prior to extraction for accurate quantification.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a suitable C18 reversed-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate Voxelotor from other components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the tandem mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for Voxelotor and the internal standard using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known Voxelotor concentrations.

-

Determine the concentration of Voxelotor in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Assessment of Hemoglobin S Polymerization

Objective: To directly measure the extent and kinetics of HbS polymerization under deoxygenated conditions and to evaluate the inhibitory effect of Voxelotor.

Methodology: Turbidity Measurement.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified HbS at a concentration known to polymerize upon deoxygenation (e.g., 10-20 g/dL).

-

Incubate the HbS solution with varying concentrations of Voxelotor or a vehicle control.

-

-

Deoxygenation:

-

Place the samples in a sealed cuvette.

-

Induce deoxygenation by gentle bubbling with nitrogen gas or by enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase).

-

-

Turbidity Measurement:

-

Monitor the change in optical density (turbidity) of the solution over time at a non-absorbing wavelength (e.g., 700 nm) using a spectrophotometer.

-

The increase in turbidity is proportional to the amount of HbS polymer formed.

-

-

Data Analysis:

-

Plot turbidity as a function of time.

-

The delay time before the rapid increase in turbidity represents the nucleation phase, and the rate of turbidity increase reflects the polymer growth rate.

-

Compare the polymerization kinetics in the presence and absence of Voxelotor to quantify its inhibitory effect.

-

Evaluation of Red Blood Cell Deformability

Objective: To assess the ability of red blood cells to change shape under shear stress, a critical property for their passage through the microcirculation. Sickled cells exhibit reduced deformability.

Methodology: Ektacytometry.

Protocol:

-

Sample Preparation:

-

Collect whole blood in EDTA tubes.

-

Suspend a small volume of whole blood in a viscous polymer solution (e.g., polyvinylpyrrolidone).

-

-

Ektacytometry Measurement:

-

Introduce the cell suspension into the ektacytometer.

-

The instrument subjects the cells to a defined shear stress, causing them to elongate.

-

A laser beam is passed through the suspension, and the diffraction pattern produced by the elongated cells is captured by a detector.

-

-

Data Analysis:

-

The shape of the diffraction pattern is analyzed to calculate an elongation index (EI), which is a measure of cell deformability.

-

An osmoscan can also be performed, where the deformability is measured over a range of osmotic pressures, providing information on cell surface area, membrane integrity, and cellular hydration.

-

Compare the EI and osmoscan profiles of Voxelotor-treated and untreated sickle red blood cells to assess the drug's impact on cell deformability.[9][10]

-

Conclusion

Voxelotor represents a significant advancement in the treatment of sickle cell disease by directly targeting the fundamental molecular event of HbS polymerization. Its mechanism of action, centered on increasing hemoglobin's oxygen affinity, has been extensively characterized through a combination of biochemical, biophysical, and clinical studies. The quantitative data from these investigations provide compelling evidence of its efficacy in improving anemia and reducing hemolysis. The experimental protocols detailed herein offer a framework for the continued study of Voxelotor and the development of next-generation therapies for this debilitating disease.

References

- 1. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of hemoglobin biophysical studies on molecular pathogenesis and drug therapy for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Voxelotor Treatment of a Patient With Sickle Cell Disease and Very Severe Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

A Technical Guide to the Covalent Binding of Voxelotor to the Hemoglobin Alpha Chain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voxelotor is a first-in-class small molecule inhibitor of hemoglobin S (HbS) polymerization, approved for the treatment of sickle cell disease (SCD). Its mechanism of action is rooted in the covalent, yet reversible, modification of hemoglobin, which allosterically increases oxygen affinity and stabilizes the oxygenated state of the hemoglobin tetramer. This stabilization of the R-state conformation prevents the conformational changes that lead to HbS polymerization, the primary driver of red blood cell sickling and the pathophysiology of SCD. This technical guide provides an in-depth exploration of the covalent binding of Voxelotor to the alpha chain of hemoglobin, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanisms and workflows.

The Covalent Binding Mechanism of Voxelotor

Voxelotor's therapeutic effect is initiated by its specific and reversible covalent binding to the N-terminal α-valine-1 residue of the hemoglobin alpha chain.[1][2] This interaction proceeds through the formation of a Schiff base, a chemical bond formed between the aldehyde group of Voxelotor and the primary amine of the valine residue.[1] This binding is highly specific for the alpha chain and occurs with a 1:1 stoichiometry per hemoglobin tetramer.[3]

The formation of the Voxelotor-hemoglobin adduct induces a conformational change in the hemoglobin tetramer, stabilizing it in the high-oxygen-affinity R-state.[1] This allosteric modulation is central to its mechanism of action. By increasing hemoglobin's affinity for oxygen, Voxelotor reduces the concentration of deoxygenated HbS, the form prone to polymerization.[4] A distinguishing feature of Voxelotor's interaction is the formation of a hydrogen bond with α-serine-131 on the adjacent alpha chain within the same tetramer, which contributes to the stabilization of the R-state.[1]

Signaling Pathway of Voxelotor's Action

The following diagram illustrates the pathway from Voxelotor administration to its therapeutic effect on red blood cells.

Quantitative Data on Voxelotor's Effects

Clinical trials, most notably the Phase 3 HOPE trial, have provided substantial quantitative data on the efficacy of Voxelotor. These studies demonstrate a dose-dependent improvement in hemoglobin levels and a reduction in markers of hemolysis.

Table 1: Hemoglobin Response in the HOPE Trial (24 Weeks)

| Treatment Group | Percentage of Patients with >1.0 g/dL Increase in Hemoglobin | Mean Change in Hemoglobin (g/dL) |

| Voxelotor 1500 mg | 51% | +1.1 |

| Voxelotor 900 mg | 33% | +0.6 |

| Placebo | 7% | -0.1 |

Data sourced from the HOPE Phase 3 Trial.[1]

Table 2: Effect of Voxelotor on Markers of Hemolysis (24 Weeks)

| Marker | Voxelotor 1500 mg (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |

| Indirect Bilirubin | -29.1% | -3.2% |

| Reticulocyte Percentage | -19.9% | +4.5% |

Data sourced from the HOPE Phase 3 Trial.

Table 3: Preclinical and Phase 1/2 Data

| Parameter | Observation |

| In vitro HbS Deoxygenation (2 hours) | 17% with Voxelotor vs. 76% without |

| Polymerization Delay Time (in vitro) | Increased from 9 min to 18-22 min with 20-30% modified HbS |

| Hemoglobin Modification (900 mg for 15 days) | 38 ± 9% |

Data from preclinical and early-phase clinical studies.[1][2]

Experimental Protocols

The characterization of Voxelotor's interaction with hemoglobin relies on a suite of biophysical and analytical techniques. The following sections provide detailed methodologies for key experiments.

X-ray Crystallography of the Voxelotor-Hemoglobin Complex

This protocol outlines the co-crystallization method to determine the three-dimensional structure of hemoglobin in complex with Voxelotor.

Objective: To elucidate the binding site and conformational changes in hemoglobin upon Voxelotor binding.

Methodology:

-

Protein Preparation:

-

Purify human hemoglobin A (HbA) or sickle hemoglobin (HbS) to >95% purity.

-

Prepare a solution of oxyhemoglobin and incubate it with a 10-fold molar excess of Voxelotor (dissolved in DMSO) for 1 hour at 37°C.[5]

-

Convert the oxyhemoglobin-Voxelotor complex to the more stable carbonmonoxyhemoglobin (COHb) form by saturating the solution with carbon monoxide gas.[5]

-

Concentrate the COHb-Voxelotor complex to 20-30 mg/mL.[5]

-

-

Crystallization:

-

Employ the batch crystallization method.[1]

-

Mix the protein-ligand solution with a crystallization buffer. A common buffer for hemoglobin crystallization is a high-concentration phosphate buffer (e.g., 2.10 M phosphate buffer containing 0.875 M NaH₂PO₄ and 1.225 M K₂HPO₄, pH 6.7).[1]

-

Add paraffin oil and a small amount of toluene to the mixture to facilitate the growth of well-formed crystals.[1]

-

Incubate the crystallization setup at a controlled temperature (e.g., 20°C).[1] Crystals should appear within several days to a month.[1]

-

-

Data Collection and Structure Determination:

-

Mount a single, well-formed crystal and cryo-cool it.

-

Collect X-ray diffraction data using a synchrotron radiation source.

-

Process the diffraction data and solve the structure using molecular replacement, with a known hemoglobin structure as the search model.

-

Refine the model and build the Voxelotor molecule into the electron density map.

-

Mass Spectrometry Analysis of the Voxelotor-Hemoglobin Adduct

This protocol describes the use of mass spectrometry to confirm the covalent binding of Voxelotor to the hemoglobin alpha chain and to identify the specific binding site.

Objective: To verify the formation of the Schiff base and map the Voxelotor binding site on hemoglobin.

Methodology:

-

Sample Preparation and Adduct Stabilization:

-

Incubate purified hemoglobin with Voxelotor.

-

To stabilize the labile Schiff base for analysis, add a reducing agent such as sodium borohydride (e.g., 100 mM).[3] This reduces the imine to a stable secondary amine.

-

-

Intact Protein Analysis (Top-Down Approach):

-

Analyze the reduced Voxelotor-hemoglobin complex using liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass spectrometer (e.g., Q-TOF).[3]

-

Determine the mass of the intact alpha and beta globin chains to confirm the mass shift corresponding to the addition of one Voxelotor molecule.

-

-

Peptide Mapping (Bottom-Up Approach):

-

Denature, reduce, and alkylate the Voxelotor-hemoglobin adduct.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[3]

-

Search the MS/MS data against the hemoglobin protein sequence, including a modification corresponding to the mass of Voxelotor on the N-terminal valine of the alpha chain.

-

Measurement of Hemoglobin Oxygen Equilibrium Curves

This protocol details the use of a Hemox Analyzer to measure the effect of Voxelotor on the oxygen affinity of hemoglobin.

Objective: To quantify the leftward shift in the oxygen equilibrium curve (OEC) induced by Voxelotor, indicating increased oxygen affinity.

Methodology:

-

Sample Preparation:

-

Use fresh whole blood or a purified hemoglobin solution.

-

For in vitro studies, incubate the blood or hemoglobin solution with varying concentrations of Voxelotor.

-

For clinical samples, collect blood from subjects treated with Voxelotor.[6]

-

Add 30-50 µL of the sample to a buffer solution (e.g., HEMOX Solution) in the Hemox Analyzer's sample tube.[7]

-

-

Measurement with the Hemox Analyzer:

-

The Hemox Analyzer operates based on dual-wavelength spectrophotometry to measure hemoglobin oxygen saturation and a Clark electrode to measure the partial pressure of oxygen (pO₂).[8]

-

Equilibrate the sample to 37°C.[9]

-

First, fully oxygenate the sample with air or oxygen.

-

Then, deoxygenate the sample with a continuous flow of nitrogen gas.[8]

-

The instrument continuously records the percent oxygen saturation as a function of pO₂ during deoxygenation, generating the OEC.

-

-

Data Analysis:

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing the Voxelotor-hemoglobin interaction.

Conclusion

The covalent binding of Voxelotor to the N-terminal valine of the hemoglobin alpha chain is a well-characterized interaction that forms the basis of its therapeutic efficacy in sickle cell disease. Through the formation of a reversible Schiff base, Voxelotor allosterically modulates hemoglobin, increasing its affinity for oxygen and thereby inhibiting the polymerization of sickle hemoglobin. The quantitative data from clinical and preclinical studies robustly support this mechanism, demonstrating significant improvements in hematological parameters. The experimental protocols detailed in this guide provide a framework for the continued investigation of Voxelotor and other hemoglobin-modifying agents, contributing to the advancement of therapies for sickle cell disease.

References

- 1. mdpi.com [mdpi.com]

- 2. X-ray Crystallography of Hemoglobins | Springer Nature Experiments [experiments.springernature.com]

- 3. X-ray Crystallography [life.nthu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization by mass spectrometry of hemoglobin adducts formed after in vivo exposure to methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemox Analyzer - TCS Scientific Corp [tcssci.com]

- 8. Performance characteristics of Hemox-Analyzer for assessment of the hemoglobin dissociation curve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RBC Lab [rbclab.ucsf.edu]

An In-depth Technical Guide: Allosteric Modulation of Hemoglobin Oxygen Affinity by Voxelotor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Voxelotor (formerly GBT440), a first-in-class allosteric modulator of hemoglobin oxygen affinity. It details the drug's mechanism of action, presents quantitative data from pivotal studies, outlines key experimental protocols, and visualizes the underlying pathways and processes. Voxelotor was developed to treat sickle cell disease (SCD) by directly inhibiting the polymerization of sickle hemoglobin (HbS), the primary event in the pathophysiology of the disease.[1][2][3] Although it was FDA-approved in 2019, it was later withdrawn from the market in 2024 for further investigation.[4][5][6][7]

Core Mechanism of Action

Hemoglobin (Hb) exists in two principal conformational states: the low-oxygen-affinity "tense" (T) state and the high-oxygen-affinity "relaxed" (R) state.[8] In individuals with sickle cell disease, deoxygenated HbS in the T-state is prone to polymerization, forming rigid fibers that deform red blood cells into the characteristic sickle shape.[3][8][9] These sickled cells lead to hemolytic anemia, vaso-occlusion, and severe end-organ damage.[10]

Voxelotor is an oral, small-molecule agent that acts as an allosteric modulator designed to stabilize the R-state of hemoglobin.[4][5][11] Its primary mechanism involves forming a reversible covalent Schiff base linkage with the N-terminal valine of the α-globin chain of hemoglobin.[1][3][8][9] This binding allosterically increases hemoglobin's affinity for oxygen, shifting the equilibrium toward the oxygenated R-state.[1][4][12] By increasing the proportion of hemoglobin in the high-affinity R-state, Voxelotor reduces the concentration of deoxygenated T-state HbS available for polymerization, thereby inhibiting red blood cell sickling.[1][3][9]

While initial X-ray crystallography showed a one-to-one binding stoichiometry, more recent studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) suggest a more heterogeneous binding model, with Voxelotor potentially binding to multiple sites, including the N-terminus of the beta subunit, especially at higher doses.[4][5][6]

dot

Caption: Voxelotor's mechanism of action.

Quantitative Data Summary

Clinical trials, most notably the Phase 3 HOPE trial, have provided significant quantitative data on the efficacy of Voxelotor. The drug demonstrated a dose-dependent improvement in hemoglobin levels and a reduction in markers of hemolysis.[2][13]

Table 1: Efficacy of Voxelotor in the Phase 3 HOPE Trial (at 24 weeks) | Parameter | Voxelotor (1500 mg/day) | Voxelotor (900 mg/day) | Placebo | | :--- | :--- | :--- | :--- | | Primary Endpoint | | Patients with >1.0 g/dL Hb increase from baseline | 51% (p < 0.001 vs. placebo) | 33% | 7% | | Hemoglobin Levels | | Mean Hb increase from baseline | >1.0 g/dL | - | - | | Baseline Mean Hb | 8.6 g/dL | 8.3 g/dL | - | | Mean Hb at 24 weeks | 9.8 g/dL | 8.9 g/dL | - | | Markers of Hemolysis (Mean % Change from Baseline) | | Indirect Bilirubin | -29.1% (p < 0.001 vs. placebo) | - | -3.2% | | Reticulocyte Percentage | -19.9% (p < 0.001 vs. placebo) | - | +4.5% | Data sourced from the HOPE Trial publications.[13][14][15]

Table 2: Pharmacodynamic Effects of Voxelotor

| Parameter | Observation | Study Context |

|---|---|---|

| Oxygen Affinity (p50) | Dose-dependent left-shift of the oxygen equilibrium curve, indicating increased oxygen affinity. | Preclinical and Phase 1/2 studies[10][16][17] |

| Hemoglobin Modification | 38 ± 9% Hb modification following 15 days of 900 mg/day Voxelotor. | Phase 1/2 Study[16][17] |

| Polymerization Delay | Voxelotor-modified HbS is as effective as fetal hemoglobin in delaying HbS polymerization. | Preclinical Studies[1] |

| Sickling Inhibition | At 30% Hb occupancy, Voxelotor inhibited the increase of sickle cells after 20 minutes of deoxygenation. | Preclinical Studies[8] |

Key Experimental Protocols

The development and validation of Voxelotor relied on a range of biophysical, preclinical, and clinical experimental protocols.

A. Oxygen Equilibrium Curve (OEC) Analysis This assay is fundamental to quantifying the effect of Voxelotor on hemoglobin's oxygen affinity.

-

Objective: To measure the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), providing a direct measure of oxygen affinity.

-

Methodology:

-

Sample Preparation: Whole blood samples from patients or healthy volunteers, or solutions of purified hemoglobin, are used. Samples are incubated with varying concentrations of Voxelotor or a placebo.[10]

-

Instrumentation: A TCS Hemox Analyzer or similar instrument is employed.[17]

-

Procedure: The instrument subjects the sample to controlled deoxygenation (e.g., with pure nitrogen) followed by re-oxygenation (e.g., with air or pure oxygen). It continuously measures the partial pressure of oxygen (pO₂) and the optical absorbance of the sample at wavelengths sensitive to oxyhemoglobin and deoxyhemoglobin.

-

Data Analysis: The instrument software generates an oxygen equilibrium curve (percent saturation vs. pO₂). The p50 value is derived from this curve. A lower p50 value (a "left-shift") indicates a higher affinity of hemoglobin for oxygen.[10]

-

dot

Caption: Workflow for Oxygen Equilibrium Curve (OEC) Analysis.

B. Stoichiometry and Binding Site Analysis Recent studies have employed advanced techniques to elucidate the specifics of Voxelotor's interaction with hemoglobin.

-

Objective: To determine the number of Voxelotor molecules that bind to a single hemoglobin tetramer and identify the precise binding locations.

-

Methodology (Mass Spectrometry):

-

Sample Incubation: Hemoglobin is incubated with Voxelotor.

-

Reduction: To stabilize the labile Schiff base bond, a strong reducing agent like sodium borohydride is used to "trap" the drug in its bound state.[5]

-

Digestion: The Voxelotor-hemoglobin complex is digested into smaller peptides using an enzyme such as trypsin (tryptic digest).[5]

-

Analysis: The resulting peptides are analyzed using nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[5]

-

Identification: By identifying peptides with a mass shift corresponding to the mass of Voxelotor, the specific binding sites can be mapped.[5][6]

-

-

Methodology (NMR Spectroscopy):

-

Sample Preparation: Solutions of Voxelotor-bound hemoglobin are prepared.

-

Analysis: High-resolution NMR spectroscopy is used to assess the structure of the complex in solution, providing insights into conformational changes upon drug binding that are not observable in solid-state crystal structures.[4][5][6]

-

C. Phase 3 Clinical Trial Protocol (HOPE Trial)

-

Objective: To evaluate the efficacy and safety of Voxelotor in adolescents and adults with sickle cell disease.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2][15]

-

Patient Population: 274 patients aged 12 to 65 with baseline hemoglobin levels between 5.5 and 10.5 g/dL and a history of 1 to 10 vaso-occlusive crises (VOCs) in the previous year.[14][15]

-

Intervention: Patients were randomized to receive Voxelotor 1500 mg once daily, Voxelotor 900 mg once daily, or a matching placebo.[13][15] Approximately 64% of participants were on a stable background dose of hydroxyurea.[13]

-

Primary Endpoint: The percentage of patients achieving a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks of treatment.[13][15]

-

Secondary Endpoints: Changes in markers of hemolysis (indirect bilirubin and reticulocyte percentage) and the rate of vaso-occlusive crises.[8]

dot

Caption: Logical cascade from drug action to clinical outcome.

Conclusion

Voxelotor represents a targeted therapeutic approach for sickle cell disease, directly addressing the root cause of the pathology—hemoglobin S polymerization.[2][8] Through its allosteric modulation of hemoglobin, it effectively increases oxygen affinity, stabilizes the non-polymerizing R-state, and consequently improves hemoglobin levels and reduces hemolysis in patients.[2][10] The extensive data gathered from preclinical and clinical studies provide a robust foundation for understanding its mechanism and clinical effects. The detailed protocols outlined herein serve as a guide for researchers in the field of hematology and drug development for further investigation into hemoglobin-modifying agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Systematic Review of Voxelotor: A First-in-Class Sickle Hemoglobin Polymerization Inhibitor for Management of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 4. Voxelotor (Oxbryta) Binds Multiple Hemoglobin Sites and Influences Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. cdn.sciencecast.org [cdn.sciencecast.org]

- 7. voxelotor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. voxelotor | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 12. Effects of an allosteric hemoglobin affinity modulator on arterial blood gases and cardiopulmonary responses during normoxic and hypoxic low-intensity exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 13. join.hcplive.com [join.hcplive.com]

- 14. sicklecellanemianews.com [sicklecellanemianews.com]

- 15. Voxelotor Increases Hemoglobin, Decreases Hemolysis in Patients With Sickle Cell Disease [ashclinicalnews.org]

- 16. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of Voxelotor-Hemoglobin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biophysical principles and experimental methodologies used to characterize the interaction between Voxelotor and hemoglobin. Voxelotor (Oxbryta®) is a first-in-class allosteric modulator of hemoglobin oxygen affinity, approved for the treatment of sickle cell disease (SCD). A thorough understanding of its interaction with hemoglobin at a molecular level is crucial for the development of next-generation therapies and for optimizing its clinical application.

Mechanism of Action: Allosteric Modulation of Hemoglobin

Voxelotor's therapeutic effect stems from its ability to increase hemoglobin's affinity for oxygen.[1] This action stabilizes the oxygenated, relaxed (R) state of hemoglobin, thereby inhibiting the polymerization of deoxygenated sickle hemoglobin (HbS), the primary pathogenic event in SCD.[1] Voxelotor binds reversibly to the N-terminal valine of the α-globin chain of both normal hemoglobin (HbA) and sickle hemoglobin (HbS).[2] This covalent, yet reversible, Schiff base formation induces a conformational change that favors the R-state, shifting the allosteric equilibrium away from the polymerization-prone, tense (T) state.

Signaling Pathway of Voxelotor's Action

Mechanism of Voxelotor Action

Quantitative Analysis of Voxelotor-Hemoglobin Interaction

The interaction between Voxelotor and hemoglobin has been quantified using various biophysical techniques. The following table summarizes key parameters, providing a comparative overview.

| Parameter | Technique | Value | Hemoglobin Type | Reference |

| Binding Affinity | ||||

| Equilibrium Constant (K) | Sickling Assay Simulation | 170 mM⁻¹ | HbS | [3] |

| Oxygen Affinity | ||||

| p50 (untreated) | Oxygen Equilibrium Curve | ~31 mmHg | HbSS | [4] |

| p50 (Voxelotor-modified) | Oxygen Equilibrium Curve | ~22 mmHg (at 40% modification) | HbSS | [5] |

| Stoichiometry | ||||

| Voxelotor:Hemoglobin | X-ray Crystallography | 1:1 (for primary α-chain site) | HbSSCO | [6] |

| Mass Spectrometry | Multiple sites, including β-chain N-terminus | HbA/HbS | [6] | |

| Pharmacokinetics | ||||

| Hb Modification | Clinical Study (900 mg for 15 days) | 38 ± 9% | Healthy Volunteers | [2] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the Voxelotor-hemoglobin interaction.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the Voxelotor binding site and the conformational changes it induces in hemoglobin. While a structure of Voxelotor itself in complex with hemoglobin is not publicly available, the structure of a similar aromatic aldehyde (PDB ID: 6XD9) provides valuable insights into the binding mode.

Experimental Workflow for X-ray Crystallography

References

- 1. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Voxelotor–hemoglobin complexes in the estimation of hemoglobin S levels by the current standard of care laboratory evaluation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. biorxiv.org [biorxiv.org]

Voxelotor: A Deep Dive into its Impact on Red Blood Cell Deformability and Sickling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Voxelotor's mechanism of action and its profound effects on the biophysical properties of red blood cells (RBCs) in individuals with Sickle Cell Disease (SCD). By directly targeting the root cause of SCD pathology—hemoglobin S (HbS) polymerization—Voxelotor represents a significant advancement in the management of this debilitating genetic disorder. This document synthesizes key preclinical and clinical data, details the experimental methodologies used to evaluate its efficacy, and visually represents its core mechanisms and the assays used to measure its impact.

Core Mechanism of Action: Inhibiting HbS Polymerization

Sickle Cell Disease is driven by the polymerization of deoxygenated HbS, which causes red blood cells to become rigid, adopt a characteristic sickle shape, and lose deformability.[1][2] This process leads to chronic hemolysis, vaso-occlusion, and severe end-organ damage.[3] Voxelotor is a first-in-class, orally administered small molecule that directly inhibits HbS polymerization.[4]

Its primary mechanism involves reversibly binding to the N-terminal valine of the alpha-globin chain of hemoglobin.[1][5] This binding stabilizes hemoglobin in its high-oxygen-affinity, or R-state, conformation.[5][6] By increasing hemoglobin's affinity for oxygen, Voxelotor effectively reduces the concentration of deoxygenated HbS available to participate in the polymerization process, thus preventing the sickling of red blood cells.[1][2] This targeted action addresses the fundamental pathophysiology of SCD.[7]

Caption: Voxelotor's mechanism of action pathway.

Quantitative Impact on Red Blood Cell Properties and Hematological Parameters

Clinical and preclinical studies have consistently demonstrated Voxelotor's ability to improve hematological parameters and RBC health. Treatment leads to statistically significant increases in hemoglobin levels and reductions in markers of hemolysis, such as indirect bilirubin and reticulocyte counts.[8][9] These improvements are a direct consequence of inhibiting sickling and extending the lifespan of red blood cells.[7]

Table 1: Summary of Voxelotor's Effect on Hematological and Hemolytic Markers

| Parameter | Study/Dose | Baseline (Median) | Change/Result after Treatment (Median) | p-value | Citation |

| Hemoglobin (g/dL) | HOPE Trial (1500 mg) | - | +1.1 g/dL at 24 weeks | <0.001 | [8] |

| HOPE-KIDS 1 | 9.0 g/L | >1.0 g/dL increase in 47% of patients at 24 weeks | - | [10] | |

| HEMOPROVE (1500 mg) | 7.35 g/dL | 8.85 g/dL at 6 months | <0.0001 | [11] | |

| Reticulocyte % | HOPE Trial (1500 mg) | - | Statistically significant reduction | - | [8] |

| Indirect Bilirubin | HOPE Trial (1500 mg) | - | Statistically significant reduction | - | [8] |

| Unconjugated Bilirubin | Phase I/II Trial | - | Reduction observed after 90 days | - | [8] |

Table 2: Voxelotor's Effect on Red Blood Cell Deformability and Sickling

| Parameter | Study | Baseline (Median) | Result after Treatment (Median) | p-value | Citation |

| Point of Sickling (PoS) | HEMOPROVE | - | Negative correlation with Hemoglobin (r = -0.43) | 0.006 | [11][12] |

| Pediatric Ancillary Study | - | Reductions observed | - | [7][13] | |

| Maximal Elongation Index (EImax) | HEMOPROVE | - | Positive correlation with Hemoglobin (r = 0.4377) | 0.005 | [11][12] |

| Pediatric Ancillary Study | - | Increases observed | - | [7][13] | |

| Minimal Elongation Index (EImin) | Pediatric Ancillary Study | - | Increases observed | - | [7][13] |

| Whole Blood Viscosity (cP) | HEMOPROVE (1500 mg) | 4.48 | 5.42 at 6 months | 0.0001 | [11][12] |

Note: The increase in whole blood viscosity is an expected consequence of the significant increase in hematocrit and hemoglobin levels, but this is counterbalanced by improved RBC deformability.[11][12]

Experimental Protocols for Assessing Voxelotor's Efficacy

The effects of Voxelotor on RBC deformability and sickling are quantified using specialized rheological techniques. Oxygen-gradient ektacytometry is a cornerstone assay in this evaluation.

Oxygen-Gradient Ektacytometry

This method provides a detailed profile of RBC deformability across a physiological range of oxygen tensions.[14][15] It is considered a gold standard for studying RBC membrane disorders.[7]

Protocol:

-

Sample Preparation: Whole blood samples from patients are collected in EDTA tubes.[16]

-

Instrumentation: A Laser-Assisted Optical Rotational Red Cell Analyzer (Lorrca) is used.[17]

-

Measurement Principle: A small blood sample is sheared between two concentric cylinders. A laser beam is directed through the sample, and the diffraction pattern produced by the elongated (deformed) RBCs is analyzed. The geometry of this pattern is used to calculate an Elongation Index (EI), which is a direct measure of RBC deformability.[14]

-

Oxygen Gradient: The instrument gradually deoxygenates the sample by introducing nitrogen gas, and then reoxygenates it. RBC deformability (EI) is continuously measured throughout this process, generating a characteristic curve.[14][15]

-

Key Parameters Measured:

-

EImax: The maximum elongation index under normoxic (fully oxygenated) conditions, reflecting baseline RBC deformability.[14][15]

-

EImin: The minimum elongation index observed under hypoxic conditions, indicating the rigidity of sickled cells.[14][15]

-

Point of Sickling (PoS): The specific oxygen partial pressure (pO₂) at which the EI value drops by 5% from EImax. This critical parameter indicates the oxygen tension at which sickling begins.[14][17] A lower PoS indicates a greater resistance to sickling.

-

Caption: Experimental workflow for oxygen-gradient ektacytometry.

Microfluidic Adhesion Assays

These in-vitro systems are used to assess the effect of Voxelotor on the adhesion of sickle RBCs to endothelial cells, a key event in vaso-occlusion.

Protocol:

-

Device Preparation: Microfluidic channels are coated with endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[16]

-

Endothelial Activation: HUVECs are activated with an inflammatory agent like tumor necrosis factor-alpha (TNFα) to mimic an inflammatory state.[16]

-

RBC Treatment: Isolated patient RBCs are incubated with Voxelotor or a control vehicle.[16]

-

Perfusion: The treated RBC suspension is perfused through the endothelialized microfluidic channels at a controlled flow rate.[16]

-

Quantification: After a set period, non-adherent cells are washed away, and the number of adherent RBCs is quantified using microscopy.[16] Studies have shown that Voxelotor treatment can result in decreased sRBC adhesion.[16]

Logical Cascade: From Molecular Binding to Clinical Benefit

The therapeutic effects of Voxelotor can be understood as a logical cascade of events, beginning with the initial drug-target interaction and culminating in improved RBC health and function. This sequence directly links the molecular mechanism to the observed improvements in cell deformability and inhibition of sickling.

Caption: Logical flow from Voxelotor binding to clinical effect.

Conclusion

Voxelotor directly interferes with the fundamental pathophysiology of Sickle Cell Disease by increasing the oxygen affinity of hemoglobin S, thereby inhibiting its polymerization. This mechanism leads to a demonstrable reduction in red blood cell sickling and a significant improvement in RBC deformability. As quantified by advanced techniques like oxygen-gradient ektacytometry, these cellular-level improvements translate into increased hemoglobin levels and reduced hemolysis in patients. This body of evidence establishes Voxelotor as a key therapeutic agent that modifies the biophysical properties of sickle red blood cells, offering a targeted approach to managing the disease.

References

- 1. What is the mechanism of Voxelotor? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Practical Guidance for the Use of Voxelotor in the Management of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. certara.com [certara.com]

- 5. researchgate.net [researchgate.net]

- 6. Treatment of sickle cell disease by increasing oxygen affinity of hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voxelotor improves red blood cell functionality in children with sickle cell anaemia: An ancillary study of the HOPE‐KIDS 1 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Voxelotor improves red blood cell functionality in children with sickle cell anaemia: An ancillary study of the HOPE-KIDS 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Oxygen gradient ektacytometry‐derived biomarkers are associated with vaso‐occlusive crises and correlate with treatment response in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

- 17. P1450: VOXELOTOR TREATMENT LEADS TO IMPROVED VIABILITY OF SICKLE ERYTHROCYTES - PMC [pmc.ncbi.nlm.nih.gov]

Voxelotor: An In-Depth Technical Guide to its In Vitro Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxelotor (formerly GBT440) is a small molecule inhibitor of sickle hemoglobin (HbS) polymerization that received accelerated approval for the treatment of sickle cell disease (SCD). However, in 2024, Voxelotor was voluntarily withdrawn from the market by its manufacturer due to an unfavorable benefit-risk profile observed in post-marketing data, including an imbalance in vaso-occlusive crises and fatal events. This technical guide provides a comprehensive overview of the publicly available data on the toxicity profile of Voxelotor from in vitro cell-based assays. While clinical safety concerns ultimately led to its withdrawal, the preclinical cell-based toxicity data is crucial for a complete understanding of the compound's biological activity. This document summarizes key findings, details experimental methodologies where available, and highlights significant data gaps in the non-clinical toxicity assessment of Voxelotor.

Mechanism of Action

Voxelotor's primary mechanism of action is to increase the oxygen affinity of hemoglobin. It binds reversibly to the N-terminal valine of the α-chain of both normal and sickle hemoglobin.[1] This binding stabilizes hemoglobin in its high-oxygen-affinity R-state, thereby inhibiting the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling and the pathophysiology of SCD.[2]

References

Voxelotor (Oxbryta®): A Scientific Review of its Clinical Withdrawal

Abstract: In September 2024, Pfizer Inc. announced the voluntary global withdrawal of Voxelotor (Oxbryta®), a first-in-class hemoglobin S (HbS) polymerization inhibitor previously granted accelerated approval for the treatment of sickle cell disease (SCD).[1][2] The decision was predicated on post-marketing clinical data indicating that the drug's overall benefit no longer outweighed its risks, specifically citing an imbalance in vaso-occlusive crises (VOCs) and fatal events.[1][2] This technical guide provides an in-depth examination of the scientific rationale behind Voxelotor's withdrawal, summarizing the available clinical data, detailing the methodologies of the key post-approval trials, and illustrating the underlying biological pathways.

Introduction to Voxelotor and its Mechanism of Action

Sickle cell disease is a monogenic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape. This sickling leads to chronic hemolytic anemia, vascular occlusion, and severe pain crises.

Voxelotor was developed to directly counteract this fundamental pathophysiology. It is an oral, small-molecule agent that binds reversibly to the N-terminal valine of the alpha-chain of hemoglobin. This binding stabilizes hemoglobin in its oxygenated state, thereby increasing its affinity for oxygen and inhibiting the polymerization of deoxygenated HbS. The initial clinical trials, such as the HOPE trial, demonstrated that Voxelotor could significantly increase hemoglobin levels and reduce markers of hemolysis in patients with SCD.[3]

Pathophysiological Pathway of Sickle Cell Disease and Voxelotor's Intervention

The following diagram illustrates the core pathophysiology of SCD and the targeted mechanism of Voxelotor.

The Clinical Withdrawal: Emerging Safety Signals

Voxelotor was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in 2019 based on its ability to increase hemoglobin levels, a surrogate endpoint deemed reasonably likely to predict clinical benefit.[2] Continued approval was contingent on the verification of clinical benefit in confirmatory post-marketing trials.

In September 2024, Pfizer, which had acquired Voxelotor's original developer, Global Blood Therapeutics, announced the voluntary withdrawal of the drug worldwide.[1] This decision was based on the totality of clinical data from post-marketing studies, which revealed an unfavorable benefit-risk profile.[1] The primary safety concerns were an "imbalance in vaso-occlusive crises and fatal events."[1][4]

The European Medicines Agency (EMA) had initiated a review of Oxbryta in July 2024 following reports of a higher-than-anticipated number of deaths in clinical trials.[5] Emerging data from two registry-based studies also suggested a higher occurrence of VOCs in patients during treatment with Oxbryta compared to the period before starting the medication.[5]

Post-Marketing Clinical Trial Data

The decision to withdraw Voxelotor was primarily influenced by safety data emerging from two key post-marketing, randomized, placebo-controlled trials: HOPE Kids 2 (NCT04218084) and RESOLVE (NCT05561140) .

Quantitative Safety Data

While detailed final study reports with specific incidence rates of VOCs have not been made publicly available by Pfizer or regulatory agencies, documents from the EMA and company press releases have provided key data on fatal events.

Table 1: Summary of Fatal Events in Key Post-Marketing Trials

| Trial | Study Population | Voxelotor Arm | Placebo Arm |

|---|---|---|---|

| HOPE Kids 2 (NCT04218084) | Children (2 to <15 years) at risk for stroke | 8 deaths | 2 deaths |

| RESOLVE (NCT05561140) | Patients (≥12 years) with leg ulcers | 1 death (during 12-week double-blind period)8 additional deaths (during subsequent open-label phase) | 0 deaths (during 12-week double-blind period) |

Source: European Medicines Agency, 2025.[6]

In addition to the mortality imbalance, the EMA's assessment report noted that the studies also showed a higher number of sudden episodes of severe pain, including VOCs, among patients treated with Voxelotor compared to those receiving a placebo.[6] However, specific quantitative data on the annualized incidence rate of VOCs from these terminated trials have not been released.

Experimental Protocols of Key Post-Marketing Trials

The following sections detail the methodologies of the two pivotal trials that provided the critical safety data leading to Voxelotor's withdrawal.

HOPE Kids 2 Trial (NCT04218084)

-

Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Effect of Voxelotor on Transcranial Doppler (TCD) Flow Velocity in Pediatric Participants With Sickle Cell Disease.[7][8]

-

Objective: The primary objective was to evaluate the effect of Voxelotor on TCD measurements, a marker for stroke risk in children with SCD.[7][8]

-

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Participants were randomized in a 1:1 ratio to receive either Voxelotor or a matching placebo.[7][8]

-

Participant Population: Approximately 224 pediatric participants aged ≥ 2 to < 15 years with a confirmed diagnosis of Sickle Cell Anemia (HbSS or HbSβ0 thalassemia) and TCD velocities indicating a higher risk of stroke (≥ 170 cm/sec to < 200 cm/sec).[8]

-

Intervention:

-

Key Endpoints:

-

Primary: Change in TCD time-averaged maximum of the mean velocity (TAMMV) from baseline.

-

Secondary: Included the annualized incidence rate of VOCs, defined as a composite of acute painful crisis and/or acute chest syndrome (ACS).[7]

-

-

Safety Assessment: Monitoring of all adverse events (AEs), with a specific focus on VOCs, ACS, and mortality.

RESOLVE Trial (NCT05561140)

-

Official Title: A Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of Voxelotor for the Treatment of Leg Ulcers in Patients With Sickle Cell Disease.[9][10]

-

Objective: To assess the efficacy of Voxelotor plus standard of care (SOC) compared with placebo plus SOC on the healing of leg ulcers in patients with SCD.[9][10]

-

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. The design included a 12-week double-blind treatment period, followed by a 12-week open-label period where all participants received Voxelotor.[1][9]

-

Participant Population: Approximately 88 patients aged 12 years and older with a confirmed diagnosis of SCD (HbSS or HbSβ0 thalassemia) and at least one cutaneous leg ulcer meeting specific size and duration criteria.[10]

-

Intervention:

-

Key Endpoints:

-

Safety Assessment: Comprehensive monitoring of AEs, including VOCs and mortality.

Experimental Workflow

The general workflow for participants in these pivotal post-marketing trials is illustrated below.

Conclusion and Future Implications

The underlying mechanism for this paradoxical increase in severe adverse events remains unclear and requires further investigation by the manufacturer and regulatory bodies.[6] For the scientific and drug development community, the Voxelotor case serves as a crucial lesson in the translation of mechanistic promise to real-world clinical benefit and safety. It highlights the potential disconnect between improving a surrogate marker (hemoglobin levels) and achieving clinically meaningful outcomes, reinforcing the need for comprehensive evaluation of patient-centric endpoints like pain crises and quality of life in future sickle cell disease therapies.

References

- 1. pfizer.com [pfizer.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. 5579775 OVERVIEW OF THE VOXELOTOR POST-APPROVAL CLINICAL RESEARCH PROGRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centerforevidencebasedpolicy.org [centerforevidencebasedpolicy.org]

- 5. EMA recommends suspension of sickle cell disease medicine Oxbryta | European Medicines Agency (EMA) [ema.europa.eu]

- 6. aifa.gov.it [aifa.gov.it]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Study to Evaluate the Effect of GBT440 on TCD in Pediatrics With Sickle Cell Disease [ctv.veeva.com]

- 9. P-059: TRIAL IN PROGRESS: THE RANDOMIZED, DOUBLE-BLIND, MULTICENTER, PLACEBO-CONTROLLED PHASE 3 RESOLVE TRIAL INVESTIGATING THE EFFICACY OF VOXELOTOR WITH STANDARD OF CARE IN THE RESOLUTION OF LEG ULCERS IN PATIENTS WITH SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution of Sickle Cell Leg Ulcers With Voxelotor [ctv.veeva.com]

Voxelotor (GBT440): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, development, and mechanism of action of Voxelotor (formerly GBT440), a first-in-class hemoglobin S (HbS) polymerization inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on the core scientific and clinical data.

Introduction: Addressing the Root Cause of Sickle Cell Disease

Sickle cell disease (SCD) is a genetic blood disorder characterized by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. This sickling process is the primary driver of the pathophysiology of SCD, leading to chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage.[1]

Voxelotor was developed by Global Blood Therapeutics (later acquired by Pfizer) to directly inhibit HbS polymerization, representing a targeted therapeutic approach to mitigate the root cause of SCD.[2] It is an oral, once-daily medication that modulates the affinity of hemoglobin for oxygen.[3]

Discovery and Preclinical Development

The discovery of Voxelotor stemmed from a therapeutic strategy aimed at increasing the oxygen affinity of hemoglobin. The rationale is that by stabilizing hemoglobin in its oxygenated state, the concentration of deoxygenated HbS, the species prone to polymerization, would be reduced.[4]

Preclinical studies demonstrated that Voxelotor binds reversibly to the N-terminal valine of the α-chain of hemoglobin, leading to an allosteric modification that increases its oxygen affinity.[5] In vitro studies using blood from SCD patients and in vivo animal models showed that Voxelotor dose-dependently inhibited HbS polymerization, reduced red blood cell sickling, improved red blood cell deformability, and decreased whole blood viscosity.[5][6] A key finding from preclinical work was that Voxelotor-modified HbS was as effective as fetal hemoglobin in delaying HbS polymerization.[5]

Mechanism of Action

Voxelotor's primary mechanism of action is the allosteric modification of hemoglobin. By binding to the alpha-chain, it stabilizes the relaxed (R) state, or the oxygenated conformation of hemoglobin, thereby increasing its affinity for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the left reduces the amount of deoxygenated HbS available to participate in the polymerization process that underlies red blood cell sickling.

Pharmacokinetics and Pharmacodynamics

Voxelotor exhibits a linear pharmacokinetic profile. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration of approximately 2 hours.[7] A notable characteristic of Voxelotor is its high partitioning into the red blood cell compartment, demonstrating specific binding to hemoglobin.[8] The terminal half-life in patients with SCD is approximately 50 hours, supporting once-daily dosing.[8][9]

The pharmacodynamic effect of Voxelotor is a dose-dependent increase in hemoglobin's oxygen affinity, as measured by a leftward shift in the oxygen-hemoglobin dissociation curve (a decrease in p50).[5] A target of 20-30% hemoglobin modification was identified as potentially therapeutic.[10]

Table 1: Pharmacokinetic Parameters of Voxelotor

| Parameter | Healthy Volunteers | Patients with SCD | Reference |

| Tmax (plasma) | ~2 hours | ~2 hours | [7] |

| Terminal Half-life (plasma) | 61 - 85 hours | ~50 hours | [8][9] |

| RBC/Plasma Ratio | ~150 | - | [11] |

Clinical Development

Voxelotor's clinical development program included several key studies designed to evaluate its safety, efficacy, and pharmacokinetic/pharmacodynamic profile in both healthy volunteers and patients with SCD.

Phase 1/2 Studies (GBT440-001)

The initial Phase 1/2 study (NCT02285088) was a randomized, double-blind, placebo-controlled, ascending dose trial in healthy volunteers and adults with SCD.[5] This study established the proof-of-concept for Voxelotor, demonstrating that it was well-tolerated and resulted in a dose-dependent increase in hemoglobin-oxygen affinity.[8] In patients with SCD, treatment with Voxelotor for at least 28 days led to improvements in hemoglobin levels and reductions in markers of hemolysis and the percentage of sickled red cells.[5]

Phase 3 HOPE Trial

The pivotal Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) trial (NCT03036813) was a randomized, double-blind, placebo-controlled, multicenter study that enrolled 274 patients with SCD aged 12 years and older.[12] Patients were randomized to receive Voxelotor 1500 mg, 900 mg, or placebo once daily.[12] The primary endpoint was the proportion of patients with a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks.[12]

The trial met its primary endpoint, with 51.1% of patients in the 1500 mg Voxelotor group achieving a hemoglobin response, compared to 6.5% in the placebo group.[12] Voxelotor treatment also led to significant reductions in markers of hemolysis, including indirect bilirubin and reticulocyte counts.[12]

Table 2: Key Efficacy Results from the Phase 3 HOPE Trial (24 Weeks)

| Outcome | Voxelotor 1500 mg (n=90) | Placebo (n=92) | p-value | Reference |

| Hemoglobin Response Rate (>1 g/dL increase) | 51.1% | 6.5% | <0.001 | [12] |

| Mean Change in Hemoglobin (g/dL) | +1.14 | -0.08 | - | [12] |

| Mean Percent Change in Indirect Bilirubin | -29.08% | -3.16% | - | [12] |

| Mean Percent Change in Reticulocyte Count | -19.93% | +4.54% | - | [12] |

Pediatric Studies (HOPE-KIDS 1)

The HOPE-KIDS 1 study (NCT02850406) was a Phase 2a open-label trial that evaluated the safety, pharmacokinetics, and efficacy of Voxelotor in pediatric patients with SCD aged 4 to 17 years. The pharmacokinetics in adolescents were found to be similar to adults.[13] In children aged 4 to 11 years, 47% achieved a hemoglobin response of >1.0 g/dL at 24 weeks, with concurrent improvements in markers of hemolysis.[14]

Open-Label Extension Studies

Long-term safety and efficacy were assessed in open-label extension studies (e.g., NCT03573882). These studies showed that the improvements in hemoglobin and markers of hemolysis were durable with continued treatment.[15][16]

Table 3: Common Adverse Events (>10%) in the HOPE Trial

| Adverse Event | Voxelotor 1500 mg | Placebo | Reference |

| Headache | Reported | Reported | [12] |

| Diarrhea | Reported | Reported | [12] |

| Abdominal Pain | Reported | Reported | [12] |

| Nausea | Reported | Reported | [12] |

| Fatigue | Reported | Reported | [12] |

| Rash | Reported | Reported | [12] |

| Pyrexia (Fever) | Reported | Reported | [12] |

Regulatory History and Recent Developments

Voxelotor received accelerated approval from the U.S. Food and Drug Administration (FDA) in November 2019 for the treatment of SCD in adults and pediatric patients 12 years of age and older.[12][17] This was later expanded in December 2021 to include children aged 4 to 11 years.[17]

However, in September 2024, Pfizer, which had acquired Global Blood Therapeutics, announced the voluntary withdrawal of Voxelotor from all global markets. This decision was based on a review of clinical data that raised concerns about the benefit-risk profile of the drug, including the potential for severe safety events and fatalities.[17][18] Postmarketing studies had shown a higher rate of vaso-occlusive crises and deaths in the Voxelotor group compared to placebo.[18][19]

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies used for key assays in the development of Voxelotor.

Hemoglobin Oxygen Affinity Assay (Hemox Analyzer)

-

Objective: To measure the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), providing a measure of oxygen affinity.

-

Methodology:

-

Whole blood or purified hemoglobin samples are prepared and introduced into the Hemox Analyzer.

-

The sample is first fully oxygenated and then deoxygenated by bubbling with nitrogen.

-

During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of hemoglobin using dual-wavelength spectrophotometry.

-

An oxygen-hemoglobin dissociation curve is generated by plotting oxygen saturation as a function of pO2.

-

The p50 value is determined from this curve. A lower p50 indicates higher oxygen affinity.

-

HbS Polymerization Assay

-

Objective: To assess the effect of Voxelotor on the polymerization of deoxygenated HbS.

-

Methodology:

-

Purified HbS is incubated with varying concentrations of Voxelotor or a control.

-

The samples are deoxygenated, typically through a vacuum or by purging with an inert gas, to induce polymerization.

-

The extent and kinetics of polymerization are monitored over time. This can be measured by various techniques, including light scattering, turbidity, or by observing the formation of a gel-like phase.

-

A delay in the onset of polymerization or a reduction in the total amount of polymer formed indicates an inhibitory effect.

-

Red Blood Cell Deformability (Ektacytometry)

-

Objective: To measure the ability of red blood cells to elongate in response to shear stress, an indicator of their flexibility.

-

Methodology:

-

A suspension of red blood cells is subjected to a defined shear stress in a viscometer.

-

A laser beam is passed through the sample, and the diffraction pattern produced by the elongated cells is captured by a camera.

-

The shape of the diffraction pattern is analyzed to calculate an elongation index (EI). A higher EI corresponds to greater deformability.

-

Measurements can be performed under varying osmotic conditions (osmoscan) or oxygen tensions (oxygenscan) to assess cell deformability under different physiological stresses.

-

Whole Blood Viscosity Measurement

-

Objective: To determine the viscosity of whole blood, which is influenced by hematocrit, plasma viscosity, red blood cell aggregation, and deformability.

-

Methodology:

-

Whole blood samples are placed in a viscometer (e.g., a cone-and-plate or concentric cylinder viscometer).

-

The instrument applies a range of shear rates to the blood sample and measures the resulting shear stress.

-

Viscosity is calculated as the ratio of shear stress to shear rate.

-

Measurements can be performed at different shear rates to characterize the non-Newtonian (shear-thinning) behavior of blood.

-

Conclusion

Voxelotor represented a significant advancement in the treatment of sickle cell disease by being the first approved therapy to directly target the underlying mechanism of HbS polymerization. Its development from a rational therapeutic hypothesis through preclinical and clinical validation provided a new treatment paradigm for SCD. The comprehensive clinical trial program demonstrated its efficacy in improving hemoglobin levels and reducing hemolysis. However, the recent voluntary withdrawal due to safety concerns underscores the complexities of long-term treatment and the importance of ongoing post-marketing surveillance. The story of Voxelotor's discovery and development provides valuable insights for the future of drug development in SCD and other genetic diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. catalogues.ema.europa.eu [catalogues.ema.europa.eu]

- 3. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Guidance for the Use of Voxelotor in the Management of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jadpro.com [jadpro.com]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. [PDF] Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers | Semantic Scholar [semanticscholar.org]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Technologies for measuring red blood cell deformability - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 11. sicklecellanemianews.com [sicklecellanemianews.com]

- 12. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety and efficacy of voxelotor in pediatric patients with sickle cell disease aged 4 to 11 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

Understanding the chemical structure and properties of Voxelotor for research

An In-Depth Technical Guide to Voxelotor for Researchers, Scientists, and Drug Development Professionals